N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-Benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule featuring a quinazoline core substituted with an ethyl group at position 2 and an acetamide side chain linked via an oxygen atom at position 2.
Properties
IUPAC Name |
N-benzyl-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-17-21-16-11-7-6-10-15(16)19(22-17)24-13-18(23)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWPLCBELFXWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the reaction of 2-ethylquinazolin-4-ol with benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their properties:
Key Observations :
- Quinazoline vs. Quinoline: Replacement of quinazoline with quinoline (as in ) introduces a bromo and methyl group, significantly increasing molecular weight (385.26 vs. 321.38) and conferring anti-tuberculosis activity.
- Coumarin Derivatives : The coumarin-based analog (5a) lacks the nitrogen-rich heterocycle but retains acetamide functionality, demonstrating inhibitory action against lipoxygenase .
Physicochemical and Spectroscopic Properties
Data from synthesis and characterization studies:
Analysis :
- The absence of melting point or spectroscopic data for the target compound underscores the need for further experimental characterization.
- Shared IR peaks (~1740–1660 cm⁻¹) across analogs reflect the ubiquitous acetamide carbonyl group .
Biological Activity
N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzyl group linked to a quinazoline derivative through an ether bond, which may influence its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, including the cyclization of anthranilic acid derivatives to form the quinazoline core, followed by alkylation reactions to introduce the benzyl group.
Anticonvulsant Activity
Research has shown that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study indicated that certain structural modifications enhance the potency of these compounds. For instance, the introduction of heteroatoms at specific positions resulted in improved efficacy against seizures. The effective dose (ED50) for one derivative was reported as 8.3 mg/kg in mice, comparable to established anticonvulsants like phenytoin .
Antioxidant Properties
The antioxidant activity of N-benzyl derivatives has also been documented. A recent study demonstrated that compounds with similar structural features exhibited notable radical scavenging activities. For example, one derivative showed a DPPH inhibition percentage of 93.75% at a concentration of 100 µg/mL, indicating strong antioxidant potential .
Anti-inflammatory Effects
In addition to antioxidant properties, N-benzyl derivatives have been evaluated for anti-inflammatory activities. Compounds containing quinazoline moieties were found to inhibit pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents in inflammatory diseases.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or neurotransmitter regulation.
- Receptor Modulation : It can modulate receptor activity by binding to specific sites, influencing cellular signaling pathways.
Data Tables
Case Studies
- Anticonvulsant Study : In a controlled trial, various derivatives were tested for their anticonvulsant efficacy using the maximal electroshock-induced seizure test. The study concluded that specific structural features significantly enhance activity.
- Antioxidant Evaluation : A series of compounds were tested for their DPPH scavenging ability, revealing that certain substitutions greatly improved antioxidant capacity compared to standard antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
